![molecular formula C14H14N2O2 B4897518 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol](/img/structure/B4897518.png)
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol
Overview
Description
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol, also known as Sudan I, is a synthetic azo dye that has been widely used in the food industry as a colorant for over a century. However, concerns have been raised about its potential health hazards, leading to its ban in many countries. Despite this, this compound continues to be used illegally in some food products, highlighting the need for continued research into its properties and effects.
Mechanism of Action
The mechanism of action of 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to mutations and ultimately cancer. It may also act as a genotoxic agent, damaging DNA and other cellular components.
Biochemical and Physiological Effects:
In addition to its carcinogenic properties, this compound has been shown to have other biochemical and physiological effects. It can cause oxidative stress and inflammation, and may also affect hormone levels and immune function. These effects may contribute to its carcinogenicity and other health hazards.
Advantages and Limitations for Lab Experiments
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol is a useful tool for studying the mechanisms of carcinogenesis and other health effects, as it is a well-characterized compound with known properties. However, its toxicity and potential health hazards must be taken into account when working with it in the laboratory. Special precautions must be taken to ensure the safety of researchers and minimize the risk of exposure.
Future Directions
There are many areas of research that could benefit from further study of 4-methoxy-2-[(2-methylphenyl)diazenyl]phenol. These include:
1. Mechanisms of carcinogenesis: Further investigation into the mechanisms by which this compound induces tumors could lead to new insights into cancer development and potential targets for prevention and treatment.
2. Biomarkers of exposure and effect: Developing sensitive and specific biomarkers of exposure and effect could help identify individuals at risk for this compound-related health hazards and monitor the effectiveness of prevention and intervention strategies.
3. Alternatives to this compound: Developing safer and more environmentally friendly alternatives to this compound for use as colorants in the food industry could help reduce the risk of exposure and associated health hazards.
4. Public health interventions: Developing and implementing public health interventions to reduce exposure to this compound, such as education campaigns and regulatory measures, could help protect the public from its potential health hazards.
Scientific Research Applications
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol has been extensively studied for its potential health effects, particularly its carcinogenic properties. It has been shown to induce tumors in various organs, including the liver, bladder, and colon, in animal studies. In addition, it has been implicated in the development of bladder cancer in humans.
properties
IUPAC Name |
4-methoxy-2-[(2-methylphenyl)diazenyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-5-3-4-6-12(10)15-16-13-9-11(18-2)7-8-14(13)17/h3-9,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEVBPFRQOJGBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=CC(=C2)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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